molecular formula C9H16O2 B1359865 2-Cyclohexylpropanoic acid CAS No. 6051-13-4

2-Cyclohexylpropanoic acid

Cat. No.: B1359865
CAS No.: 6051-13-4
M. Wt: 156.22 g/mol
InChI Key: VRLUSLNMNQAPOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylpropanoic acid can be synthesized through various methods. One common method involves the carboxylation of Grignard reagents. In this process, a Grignard reagent, such as cyclohexylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid . Another method involves the hydrolysis of nitriles, where a nitrile compound is hydrolyzed to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of cyclohexylpropane. This process uses strong oxidizing agents under controlled conditions to ensure the selective formation of the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylpropanoic acid is unique due to its specific antioxidant properties and its ability to inhibit reactive oxygen species formation. This makes it particularly valuable in research focused on oxidative stress and related cellular damage .

Properties

IUPAC Name

2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUSLNMNQAPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310992
Record name 2-Cyclohexylpropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301310992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-13-4
Record name 2-Cyclohexylpropanoic acid
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Record name 2-Cyclohexylpropionic acid
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Record name 6051-13-4
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Record name 2-Cyclohexylpropanoic acid
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Record name 2-cyclohexylpropionic acid
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Synthesis routes and methods I

Procedure details

A reaction mixture of methyl 2-cyclohexylpropanoate (0.30 g, 1.8 mmol) and lithium hydroxide monohydrate (0.12 g, 2.8 mmol) in methanol (3.0 mL) and water (1.0 mL) was stirred at 60° C. for 2 h. The mixture was concentrated to remove methanol, washed with ether to remove some impurity, then adjusted to pH=2 with 1 N HCl (aqueous). The mixture was extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to afford the crude product which was directly used for next step without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 500 ml round bottom flask 50 g of methyl 2-cyclohexylpropionate and 70 g of 25% sodium hydroxide were charged. The mixture was stirred at 80° C. for 8 hours. To the reaction mixture 120 g of 20% sulfuric acid was gradually added under ice-cooling to separate a carboxylic acid. The carboxylic acid was extracted with hexane. The mixture obtained was distilled to obtain 42.3 g of 2-cyclohexylpropionic acid having a civet- and animal-like odor (yield: 92%, purity: 99.9%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500 ml round bottom flask was charged 300 g of 2-cyclohexylpropanal and was fed a stream of oxygen at a rate of 100 ml per minute at 60° C. for 80 hours through a sintered liquid filter for liquid chromatography. The reaction mixture was analyzed by means of gas chromatography and confirmed that 2-cyclohexylpropionic acid was obtained in an yield of 65% and 35% of the 2-cyclohexylpropanal remained unreacted in the reaction mixture.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylpropanoic acid
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2-Cyclohexylpropanoic acid
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2-Cyclohexylpropanoic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of identifying 2-cyclohexylpropanoic acid as a metabolite of isopropylcyclohexane in this study?

A: This study investigated the metabolism of isopropylcyclohexane, a compound known to cause kidney damage, in rats []. Identifying this compound as a metabolite is significant for several reasons.

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